molecular formula C8H15ClN2O B2727883 (2,4-dimethylphenyl)hydrazine;hydrate;hydrochloride CAS No. 123333-93-7; 60480-83-3

(2,4-dimethylphenyl)hydrazine;hydrate;hydrochloride

Cat. No.: B2727883
CAS No.: 123333-93-7; 60480-83-3
M. Wt: 190.67
InChI Key: OXXNBCWWNHQUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylphenylhydrazine hydrochloride salt ((2,4-dimethylphenyl)hydrazine;hydrate;hydrochloride) is an organic compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol. It is commonly used in various chemical reactions and scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylphenylhydrazine hydrochloride can be synthesized through the reaction of 2,4-dimethylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 2,4-dimethylphenylhydrazine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and monitored until the desired product is obtained .

Industrial Production Methods

Industrial production of 2,4-Dimethylphenylhydrazine hydrochloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the high purity of the final product. The compound is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

2,4-Dimethylphenylhydrazine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenylhydrazine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form stable complexes with metal ions, which can be used in catalysis and other chemical processes. The specific pathways and targets depend on the context of its use in research and industry .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Another hydrazine derivative used in similar applications but with different reactivity due to the presence of nitro groups.

    2,4-Dichlorophenylhydrazine: Contains chlorine atoms, which alter its chemical properties and reactivity.

    2,4-Dimethylphenylhydrazine: The parent compound without the hydrochloride salt, used in various organic synthesis reactions

Uniqueness

2,4-Dimethylphenylhydrazine hydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

123333-93-7; 60480-83-3

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67

IUPAC Name

(2,4-dimethylphenyl)hydrazine;hydrate;hydrochloride

InChI

InChI=1S/C8H12N2.ClH.H2O/c1-6-3-4-8(10-9)7(2)5-6;;/h3-5,10H,9H2,1-2H3;1H;1H2

InChI Key

OXXNBCWWNHQUDU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NN)C.O.Cl

solubility

not available

Origin of Product

United States

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